Cas no 51484-73-2 (Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide)

Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide structure
51484-73-2 structure
Product Name:Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide
CAS-nummer:51484-73-2
MF:C19H22N8O4S4
MW:554.689177036285
CID:375018
PubChem ID:6452453
Update Time:2025-04-19

Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-amino-N-(5-ethyl-1,3,- 4-thiadiazol-2-yl)-,mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2- yl)benzenesulfonamide
    • 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide,4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • harnosal
    • 51484-73-2
    • Sulfaethidole, sulfamethizole drug combination
    • DTXSID80199461
    • Sulfamethizole, sulfaethidole drug combination
    • 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide;4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Benzenesulfonamide, 4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-, mixt. with 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
    • Inchi: 1S/C10H12N4O2S2.C9H10N4O2S2/c1-2-9-12-13-10(17-9)14-18(15,16)8-5-3-7(11)4-6-8;1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h3-6H,2,11H2,1H3,(H,13,14);2-5H,10H2,1H3,(H,12,13)
    • InChI-sleutel: SCFHVPCQMIYDHU-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(=CC=1)N)(NC1=NN=C(CC)S1)(=O)=O.S(C1C=CC(=CC=1)N)(NC1=NN=C(C)S1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 554.064684
  • Monoisotopische massa: 554.064684
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 7
  • Complexiteit: 711
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 269

Experimentele eigenschappen

  • Kookpunt: 508.5°Cat760mmHg
  • Vlampunt: 261.3°C
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.